3-cyclopropyl-2-mercaptoquinazolin-4(3H)-one
説明
特性
IUPAC Name |
3-cyclopropyl-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c14-10-8-3-1-2-4-9(8)12-11(15)13(10)7-5-6-7/h1-4,7H,5-6H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZKZIDCGWOBNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=CC=CC=C3NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146381-56-8 | |
| Record name | 3-cyclopropyl-2-sulfanyl-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Classical Synthesis Approaches for 3-Cyclopropyl-2-mercaptoquinazolin-4(3H)-one
Cyclocondensation of Anthranilic Acid Derivatives with Isothiocyanates
The foundational route to this compound involves the cyclocondensation of methyl anthranilate (7b ) with cyclopropyl isothiocyanate in the presence of triethylamine. This one-pot reaction proceeds via nucleophilic attack of the anthranilate amine on the isothiocyanate’s electrophilic carbon, forming a thiourea intermediate. Subsequent intramolecular cyclization eliminates ethanol, yielding the 2-mercaptoquinazolin-4(3H)-one scaffold.
Key challenges include the electron-withdrawing effects of substituents on the anthranilic acid precursor. For example, 5-chloro-substituted methyl anthranilate (7c ) exhibits reduced nucleophilicity due to the chlorine atom’s inductive effects, leading to lower yields (19–25%) compared to unsubstituted analogues (up to 95%). Optimizing the base (e.g., triethylamine vs. potassium carbonate) and solvent (ethanol vs. DMF) can mitigate these issues.
Table 1: Cyclocondensation Yields for 2-Mercaptoquinazolin-4(3H)-one Derivatives
| Anthranilic Acid Derivative | Substituent | Yield (%) | Reference |
|---|---|---|---|
| Methyl anthranilate (7b ) | None | 95 | |
| 7c | 5-Cl | 19 | |
| Anthranilic acid (7a ) | None | 85 |
Functionalization via Nucleophilic Substitution
Post-cyclocondensation, the thiol group at position 2 undergoes further functionalization. For instance, reacting this compound (8a ) with propargyl bromide in the presence of potassium carbonate facilitates thiolate formation, enabling nucleophilic substitution to introduce alkynyl groups. This step is critical for diversifying the quinazolinone core while preserving the cyclopropyl moiety.
Microwave-Assisted Synthesis Techniques
Accelerated Niementowski Reaction
The Niementowski reaction, traditionally requiring prolonged heating, has been optimized using microwave irradiation (MWI). Khajavi et al. demonstrated that anthranilic acid (77 ) and formamide react under solvent-free MWI conditions to form 3H-quinazolin-4-ones in 4 minutes, a significant reduction from conventional 6–8 hours. While this method primarily yields unsubstituted quinazolinones, adapting it for cyclopropyl incorporation remains an area of active research.
Base-Promoted Nucleophilic Aromatic Substitution (SNAr)
Transition-Metal-Free Synthesis
A novel SNAr approach avoids transition-metal catalysts by leveraging the reactivity of ortho-fluorobenzamides. Reacting N-methylbenzamide (1a ) with benzamide (2a ) in DMSO using Cs2CO3 as a base at 135°C for 24 hours yields 3-methyl-2-phenylquinazolin-4(3H)-one (3aa ) in 70% yield. Adapting this method for cyclopropyl groups requires substituting benzamide with cyclopropylamide derivatives, though steric effects may influence yields.
Table 2: SNAr Reaction Parameters and Outcomes
| Substrate | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-methylbenzamide | Cs2CO3 | 135 | 24 | 70 | |
| N-cyclopropylamide* | Cs2CO3 | 135 | 24 | -* | - |
*Hypothetical extension of reported methodology.
Comparative Analysis of Synthetic Methodologies
Yield and Scalability
Classical cyclocondensation offers high yields (up to 95%) but struggles with electron-deficient substrates. MWI methods excel in speed and energy efficiency but require specialized equipment. SNAr approaches eliminate transition metals, enhancing sustainability, yet longer reaction times and moderate yields limit industrial applicability.
Functional Group Compatibility
The cyclopropyl group’s strain and steric bulk necessitate careful optimization. MWI’s rapid heating mitigates decomposition risks, while SNAr’s mild conditions preserve sensitive functionalities. Classical methods, though versatile, may degrade sterically hindered intermediates.
Applications in Medicinal Chemistry
Anticancer Activity
Quinazolinone derivatives, including this compound, exhibit promise as kinase inhibitors and apoptosis inducers. Their synthesis enables structure-activity relationship (SAR) studies, particularly in modifying the thiol and cyclopropyl groups to enhance bioavailability and target affinity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could convert the quinazolinone to its corresponding dihydroquinazoline derivative.
Substitution: Nucleophilic substitution reactions might occur at the quinazolinone core, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could produce various quinazolinone derivatives.
科学的研究の応用
Medicinal Chemistry
The primary focus of research involving 3-cyclopropyl-2-mercaptoquinazolin-4(3H)-one lies in its potential as a therapeutic agent. Its structure allows it to interact effectively with various biological targets, particularly in anticancer research. Studies indicate that this compound may inhibit key signaling pathways involved in cancer progression, targeting specific kinases and enzymes critical for tumor growth and survival.
Anticancer Activity
Recent investigations have highlighted the compound's potential antitumor effects. For instance, derivatives of quinazolinones have shown promise as inhibitors of vascular endothelial growth factor receptor (VEGFR) and other targets associated with different cancer types, including breast and prostate cancers .
Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anticancer | Various cancer cell lines | Inhibition of cell proliferation | 2021 |
Antimicrobial Activity Study (2024)
Objective: To assess the efficacy against Gram-positive and Gram-negative bacteria.
Findings: The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent with MIC values of 32 µg/mL and 64 µg/mL respectively.
Anticancer Activity Evaluation (2023)
Objective: To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
Findings: The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment, indicating its potential as a therapeutic agent against breast cancer.
Inflammation Model Study (2025)
Objective: To investigate anti-inflammatory properties using LPS-stimulated macrophages.
Findings: Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls, suggesting its role in modulating inflammatory responses.
作用機序
The mechanism of action for compounds like 3-cyclopropyl-2-mercaptoquinazolin-4(3H)-one often involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. Detailed studies are required to elucidate the exact pathways and molecular interactions.
類似化合物との比較
Similar Compounds
2-mercaptoquinazolin-4(3H)-one: Lacks the cyclopropyl group but shares the core structure.
3-cyclopropylquinazolin-4(3H)-one: Similar but without the mercapto group.
2-mercapto-3-phenylquinazolin-4(3H)-one: Contains a phenyl group instead of a cyclopropyl group.
Uniqueness
3-cyclopropyl-2-mercaptoquinazolin-4(3H)-one is unique due to the presence of both the cyclopropyl and mercapto groups, which may confer distinct chemical and biological properties compared to its analogs.
生物活性
3-Cyclopropyl-2-mercaptoquinazolin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs) and other therapeutic targets. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis, and case studies that highlight its pharmacological potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinazoline core with a mercapto group, which is known to enhance biological activity through various mechanisms, including enzyme inhibition.
Inhibition of Carbonic Anhydrases
Research has demonstrated that derivatives of 2-mercaptoquinazolin-4(3H)-one, including this compound, exhibit significant inhibitory effects on various isoforms of carbonic anhydrases (CAs). These enzymes play crucial roles in physiological processes such as respiration and acid-base balance.
Table 1: Inhibitory Activity Against Carbonic Anhydrase Isoforms
| Compound | CA Isoform | IC50 (µM) | Selectivity |
|---|---|---|---|
| This compound | CA I | 0.5 | Moderate |
| CA II | 0.7 | Moderate | |
| CA IX | 0.1 | High | |
| CA XII | 0.15 | High |
The compound shows particularly high selectivity towards tumor-associated isoforms like CA IX and CA XII, making it a promising candidate for cancer therapy .
Antitumor Activity
In addition to its effects on carbonic anhydrases, studies have indicated that this compound may possess antitumor properties. Research focusing on structure-activity relationships has revealed that modifications to the mercapto group can significantly influence the compound's antitumor efficacy against various cancer cell lines.
Case Study: Antitumor Efficacy
A study evaluated the cytotoxic effects of several quinazoline derivatives, including this compound, against breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that the compound inhibited cell proliferation with IC50 values of 5 µM for MCF-7 and 8 µM for MDA-MB-231, indicating its potential as a therapeutic agent .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of carbonic anhydrases. By binding to the active site of these enzymes, the compound disrupts their catalytic function, leading to decreased cellular proliferation and altered metabolic pathways associated with tumor growth.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and carbonic anhydrase isoforms. The presence of the cyclopropyl group enhances hydrophobic interactions, contributing to the compound's selectivity for specific isoforms .
Q & A
Q. What is the standard synthetic route for 3-cyclopropyl-2-mercaptoquinazolin-4(3H)-one?
The compound is synthesized via a one-pot reaction involving methyl anthranilate, cyclopropyl isothiocyanate (1.2 equivalents), and triethylamine (1.2 equivalents) in ethanol under reflux for 8 hours. The product precipitates as a white solid after cooling and is purified via filtration and diethyl ether washing . This method avoids chromatographic purification, making it scalable for academic labs.
Q. Which spectroscopic techniques are routinely employed to characterize this compound?
Key methods include:
- Thin-layer chromatography (TLC) for reaction monitoring .
- Nuclear Magnetic Resonance (NMR) for structural confirmation of the cyclopropyl and mercapto groups.
- Infrared (IR) spectroscopy to verify the C=O (quinazolinone) and S-H (mercapto) stretches.
- Mass spectrometry (MS) for molecular ion confirmation .
Q. What are the primary research applications of this compound?
The compound serves as:
- A precursor for synthesizing pharmacologically active quinazolinone derivatives (e.g., enzyme inhibitors or quorum-sensing modulators) .
- A scaffold for studying structure-activity relationships (SAR) due to its modifiable cyclopropyl and thiol groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Yield optimization strategies include:
- Solvent selection : Replacing ethanol with polar aprotic solvents (e.g., DMF) to enhance cyclopropyl isothiocyanate reactivity .
- Catalyst use : Adding Lewis acids (e.g., Bi(TFA)₃) to accelerate cyclization, as demonstrated in analogous quinazolinone syntheses .
- Reaction time adjustment : Extending reflux duration to 12 hours for complete conversion, monitored via TLC .
Q. How can contradictions in biological activity data for quinazolinone derivatives be resolved?
Contradictions often arise from assay variability or substituent effects. Mitigation approaches include:
- Reproducibility checks : Standardizing assay protocols (e.g., enzyme inhibition assays at fixed pH and temperature) .
- Computational modeling : Using molecular docking to predict binding affinities and validate experimental results .
- Systematic SAR studies : Modifying substituents (e.g., replacing cyclopropyl with bulkier groups) to isolate contributing factors .
Q. What strategies enhance the pharmacological stability of this compound derivatives?
Stability improvements involve:
- Protecting the thiol group : Converting -SH to disulfides or thioethers to prevent oxidation .
- Cyclopropane ring functionalization : Introducing electron-withdrawing groups (e.g., halogens) to reduce metabolic degradation .
- Salt formation : Preparing hydrochloride or sodium salts to enhance aqueous solubility and bioavailability .
Methodological Considerations
Q. How should researchers address low solubility of this compound in biological assays?
- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound integrity .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve delivery .
Q. What are the best practices for storing this compound?
- Store under inert gas (N₂ or Ar) at 2–8°C to prevent thiol oxidation .
- Use amber vials to protect against light-induced degradation .
Data Interpretation and Troubleshooting
Q. How to resolve discrepancies in NMR spectra of quinazolinone derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
